molecular formula C13H20N2O B1420135 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094628-11-1

2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine

Cat. No. B1420135
CAS RN: 1094628-11-1
M. Wt: 220.31 g/mol
InChI Key: NJNJHDULCWSORL-UHFFFAOYSA-N
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Description

The compound “2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine” is a derivative of isoindoline, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The compound has an ethoxypropyl group and an amine group attached to it. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a isoindoline core structure with an ethoxypropyl group and an amine group attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group might participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound basic, and the ethoxy group could potentially increase its solubility in organic solvents .

Scientific Research Applications

1. Condensation Reactions

2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine is involved in various condensation reactions. For example, the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, representing a novel class of isoindolinones (Opatz & Ferenc, 2004). Additionally, the amination of bromo-derivatives of 4-ethoxy-pyridine possibly involves intermediates related to this compound (Pieterse & Hertog, 2010).

2. Synthesis of N-Substituted Derivatives

N-substituted derivatives of 2,3-dihydro-1H-isoindoles, like 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine, can be synthesized from α,α'-dibromo-o-xylene and primary amines in basic medium. This method has been highlighted for its efficiency and excellent yields (Subbarayappa & Patoliya, 2009).

3. Catalytic Reactions

The compound is also involved in catalytic reactions. For instance, a study on the reaction of (3-aminopropyl)dimethylethoxysilane with amine catalysts on silica surfaces could be related to the reactivity of similar amines like 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine (White & Tripp, 2000).

4. Synthesis of Polyimides and Polysiloxanes

This compound is potentially relevant in the synthesis of polymers. For instance, the synthesis of water-soluble hyperbranched polysiloxanes simultaneously containing hydroxyl and primary amine groups involves compounds with similar chemical structures (Niu et al., 2016).

5. Pharmaceutical Applications

In pharmaceutical research, derivatives of 2,3-dihydro-1H-isoindoles are studied for their potential applications. For example, synthesis and herbicidal activity studies of certain compounds involving similar chemical structures indicate their potential in agricultural applications (Wang, Sun, & Huang, 2004).

properties

IUPAC Name

2-(3-ethoxypropyl)-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-7-3-6-15-9-11-4-5-13(14)8-12(11)10-15/h4-5,8H,2-3,6-7,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJHDULCWSORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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